An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(Chloromethyl)-2-methylthiophene
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(Chloromethyl)-2-methylthiophene
Executive Summary
4-(Chloromethyl)-2-methylthiophene is a substituted thiophene derivative that serves as a highly valuable and reactive intermediate in modern organic synthesis. Its structural architecture, featuring a reactive chloromethyl group appended to the thiophene core, designates it as a potent electrophile for constructing more complex molecular frameworks. The primary utility of this compound lies in its ability to undergo facile nucleophilic substitution reactions, enabling the strategic introduction of the (2-methylthiophen-4-yl)methyl moiety into a diverse range of molecules. This reactivity profile is particularly relevant to professionals in drug discovery and agrochemical development, where the thiophene scaffold is a well-established pharmacophore known to impart desirable biological activity and physicochemical properties.[1][2] This guide provides a comprehensive overview of its core properties, plausible synthetic routes, chemical reactivity, and safe handling protocols, designed to equip researchers and scientists with the technical insights required for its effective application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. While extensive experimental data for 4-(chloromethyl)-2-methylthiophene is not widely published, its key identifiers are well-documented.[3] Predicted data, based on its structure and established principles, provides a reliable framework for its characterization.
Core Properties
The fundamental physicochemical properties of 4-(chloromethyl)-2-methylthiophene are summarized below. It is crucial to note that while identifiers like molecular weight are exact, properties such as the partition coefficient are often computationally predicted.
| Property | Value | Source |
| CAS Number | 1082602-29-6 | [3] |
| Molecular Formula | C₆H₇ClS | [3][4] |
| Molecular Weight | 146.64 g/mol | [3] |
| IUPAC Name | 4-(chloromethyl)-2-methylthiophene | [3] |
| SMILES | CC1=CC(CCl)=CS1 | [3][4] |
| InChI Key | PKIGRYNBOCVOIW-UHFFFAOYSA-N | [3][4] |
| Predicted XlogP | 2.4 | [4] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of synthetic intermediates. The following table outlines the expected spectroscopic signatures for 4-(chloromethyl)-2-methylthiophene.
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the methyl protons (-CH₃) around δ 2.4-2.6 ppm.- A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.6-4.8 ppm.- Two distinct signals in the aromatic region (δ 6.8-7.2 ppm) for the two non-equivalent protons on the thiophene ring. |
| ¹³C NMR | - A signal for the methyl carbon (-CH₃).- A signal for the chloromethyl carbon (-CH₂Cl).- Four distinct signals corresponding to the four unique carbons of the thiophene ring. |
| Mass Spec. (MS) | - A molecular ion peak (M⁺) at m/z ≈ 146 and a characteristic M+2 peak at m/z ≈ 148 (approx. 3:1 ratio), indicative of a chlorine-containing compound.[5]- Common fragmentation patterns would include the loss of the chlorine atom ([M-Cl]⁺) or the entire chloromethyl group ([M-CH₂Cl]⁺). |
| FT-IR | - C-H stretching (aromatic and aliphatic) vibrations.- Characteristic C-S stretching vibrations of the thiophene ring.- A distinct C-Cl stretching absorption band. |
Synthesis and Handling
The synthesis of 4-(chloromethyl)-2-methylthiophene can be approached through established methods for thiophene functionalization. Given its reactive nature, strict adherence to safety protocols is mandatory.
Plausible Synthetic Pathways
Two primary routes are plausible for the synthesis of this compound, analogous to methods used for similar thiophene derivatives.[6]
-
Direct Chloromethylation of 2-Methylthiophene: This involves an electrophilic aromatic substitution reaction using formaldehyde and hydrogen chloride. While direct, this method can sometimes lead to the formation of side products like bis-thienyl methanes and requires careful control of reaction conditions.[6][7][8]
-
Chlorination of (2-methylthiophen-4-yl)methanol: This is often a cleaner route, involving the conversion of a precursor alcohol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of a base like pyridine is common to neutralize the HCl byproduct.[6]
Recommended Protocol: Chlorination of (2-methylthiophen-4-yl)methanol
This protocol is based on established procedures for converting thiophenemethanols to their corresponding chlorides.[6]
-
Vessel Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2-methylthiophen-4-yl)methanol and a slight excess of pyridine (approx. 1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (approx. 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C. The thionyl chloride is the chlorinating agent, while pyridine acts as a base to scavenge the HCl generated during the reaction.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.[6]
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via vacuum distillation.
Safety and Handling Protocols
Chloromethylated thiophenes are known to be hazardous and require careful handling.
-
Irritant: The compound is expected to be a strong lachrymator and irritant to the skin, eyes, and respiratory tract.[7][8] All manipulations must be performed within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a flame-resistant lab coat.[10]
-
Instability: This class of compounds can be unstable upon storage, with a tendency to decompose and polymerize, sometimes violently, through the liberation of HCl gas.[7][8] It is advisable to use the product promptly after synthesis or purification.
-
Storage: If short-term storage is necessary, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11] For related compounds, stabilization with a small amount of an amine base has been recommended.[7]
-
Spills: In case of a spill, evacuate the area. Collect the spilled material with an inert absorbent and place it in a suitable container for disposal.[10]
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-(chloromethyl)-2-methylthiophene is derived almost entirely from the reactivity of its chloromethyl group.
The Role of the Chloromethyl Group
The C-Cl bond in the chloromethyl group is highly polarized due to the electronegativity of the chlorine atom. This renders the benzylic-like carbon atom electrophilic and highly susceptible to attack by a wide variety of nucleophiles.[12][13] This reactivity is the cornerstone of its utility as a synthetic building block.
Nucleophilic Substitution Reactions
The compound readily participates in Sₙ2 reactions, where the chloride ion serves as an excellent leaving group. This allows for the facile formation of new carbon-heteroatom bonds, providing a gateway to a vast array of functionalized thiophene derivatives.
This versatility makes it an ideal starting material for synthesizing molecules where a thiophene moiety is desired. For example, reaction with an alcohol or phenol leads to ethers, while reaction with amines yields substituted amines. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[13]
Application in Heterocyclic Chemistry
Thiophene derivatives are integral to many FDA-approved drugs.[14] The ability to use 4-(chloromethyl)-2-methylthiophene to introduce a specific substituted thiophene ring system is of high value. For instance, the related intermediate 2-chloro-3-(chloromethyl)thiophene is a key component in the synthesis of the antifungal drug Tioconazole.[12] Similarly, other chloromethylthiophenes are precursors to blockbuster drugs like the antiplatelet agent Clopidogrel.[15] By analogy, 4-(chloromethyl)-2-methylthiophene represents a valuable, yet perhaps underexplored, building block for the discovery of new chemical entities with potential therapeutic or agrochemical applications.
Conclusion
4-(Chloromethyl)-2-methylthiophene is a reactive and versatile synthetic intermediate poised for significant application in research and development. Its primary chemical attribute—a highly electrophilic chloromethyl group on a thiophene scaffold—enables straightforward nucleophilic substitutions, making it an excellent tool for medicinal and materials chemists. While its handling requires stringent safety measures due to its reactivity and potential instability, a comprehensive understanding of its properties and reaction profile allows for its effective and safe use in the synthesis of novel, high-value compounds.
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